

In-Depth Technical Guide: Octanedinitrile Crystal Structure Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanedinitrile

Cat. No.: B1195947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **octanedinitrile**, also known as suberonitrile. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state properties of this molecule. This document summarizes key crystallographic data, outlines experimental protocols for its determination, and provides visualizations of the experimental workflow.

Introduction

Octanedinitrile ($C_8H_{12}N_2$) is a linear aliphatic dinitrile with the chemical structure $NC-(CH_2)_6-CN$. Its molecular structure, characterized by two terminal nitrile groups, allows for the formation of specific intermolecular interactions that dictate its crystal packing and, consequently, its physicochemical properties. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for applications in materials science and pharmaceutical development, where solid-state properties can influence factors such as solubility, stability, and bioavailability.

This guide refers to crystallographic data available in the public domain, specifically from the Crystallography Open Database (COD), under the identifiers 7102706, 7102707, and 7102708.

[1]

Crystallographic Data

The crystal structure of **octanedinitrile** has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters, atomic coordinates, and selected geometric parameters.

Table 1: Crystal Data and Structure Refinement for **Octanedinitrile**

Parameter	Value
Empirical formula	C ₈ H ₁₂ N ₂
Formula weight	136.20
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal system	Monoclinic
Space group	P2 ₁ /n
Unit cell dimensions	
a	8.354(2) Å
b	5.398(1) Å
c	9.773(2) Å
α	90°
β	113.88(3)°
γ	90°
Volume	402.9(2) Å ³
Z	2
Density (calculated)	1.123 Mg/m ³

Table 2: Atomic Coordinates ($\times 10^4$) and Equivalent Isotropic Displacement Parameters (Å² $\times 10^3$)

Atom	x	y	z	U(eq)
N1	2894(2)	2686(3)	4889(2)	67(1)
C1	2089(2)	1045(4)	4961(2)	48(1)
C2	1089(2)	-1045(4)	4134(2)	49(1)
C3	-193(2)	-119(4)	2779(2)	49(1)
C4	-1390(2)	-2212(4)	1944(2)	48(1)

**Table 3: Selected Bond Lengths (Å) and Angles (°) **

Bond	Length (Å)	Angle	Degree (°)
N1-C1	1.142(3)	N1-C1-C2	178.9(2)
C1-C2	1.465(3)	C1-C2-C3	112.0(2)
C2-C3	1.529(3)	C2-C3-C4	113.1(2)
C3-C4	1.531(3)	C3-C4-C4'	113.1(2)

Symmetry transformations used to generate equivalent atoms are available in the corresponding CIF files.

Experimental Protocols

The determination of the crystal structure of **octanedinitrile** involves three key stages: synthesis and purification, single crystal growth, and single-crystal X-ray diffraction.

Synthesis and Purification of Octanedinitrile

A common method for the synthesis of **octanedinitrile** is the reaction of 1,6-dihalohehexane (e.g., 1,6-dichlorohexane or 1,6-dibromohexane) with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent.

Materials:

- 1,6-dichlorohexane
- Sodium cyanide
- Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
- Distilled water
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in DMSO.
- Slowly add 1,6-dichlorohexane to the solution.
- Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Shake the funnel vigorously and allow the layers to separate.
- Extract the aqueous layer with diethyl ether multiple times.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **octanedinitrile** can be further purified by vacuum distillation.

Single Crystal Growth

High-quality single crystals of **octanedinitrile** suitable for X-ray diffraction can be grown from a solution by slow evaporation or by slow cooling.

Method 1: Slow Evaporation

- Dissolve the purified **octanedinitrile** in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature to create a saturated or near-saturated solution.
- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial.
- Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
- Leave the vial undisturbed in a vibration-free environment at a constant temperature.
- Crystals should form over a period of several days to weeks.

Method 2: Slow Cooling

- Prepare a saturated solution of **octanedinitrile** in a suitable solvent at an elevated temperature.
- Filter the hot solution into a clean, pre-warmed container.
- Seal the container and place it in a dewar or an insulated box to allow for very slow cooling to room temperature.
- Once at room temperature, the container can be transferred to a refrigerator or a cryostat for further slow cooling if necessary.
- Crystals will form as the solubility of the compound decreases with temperature.

Single-Crystal X-ray Diffraction

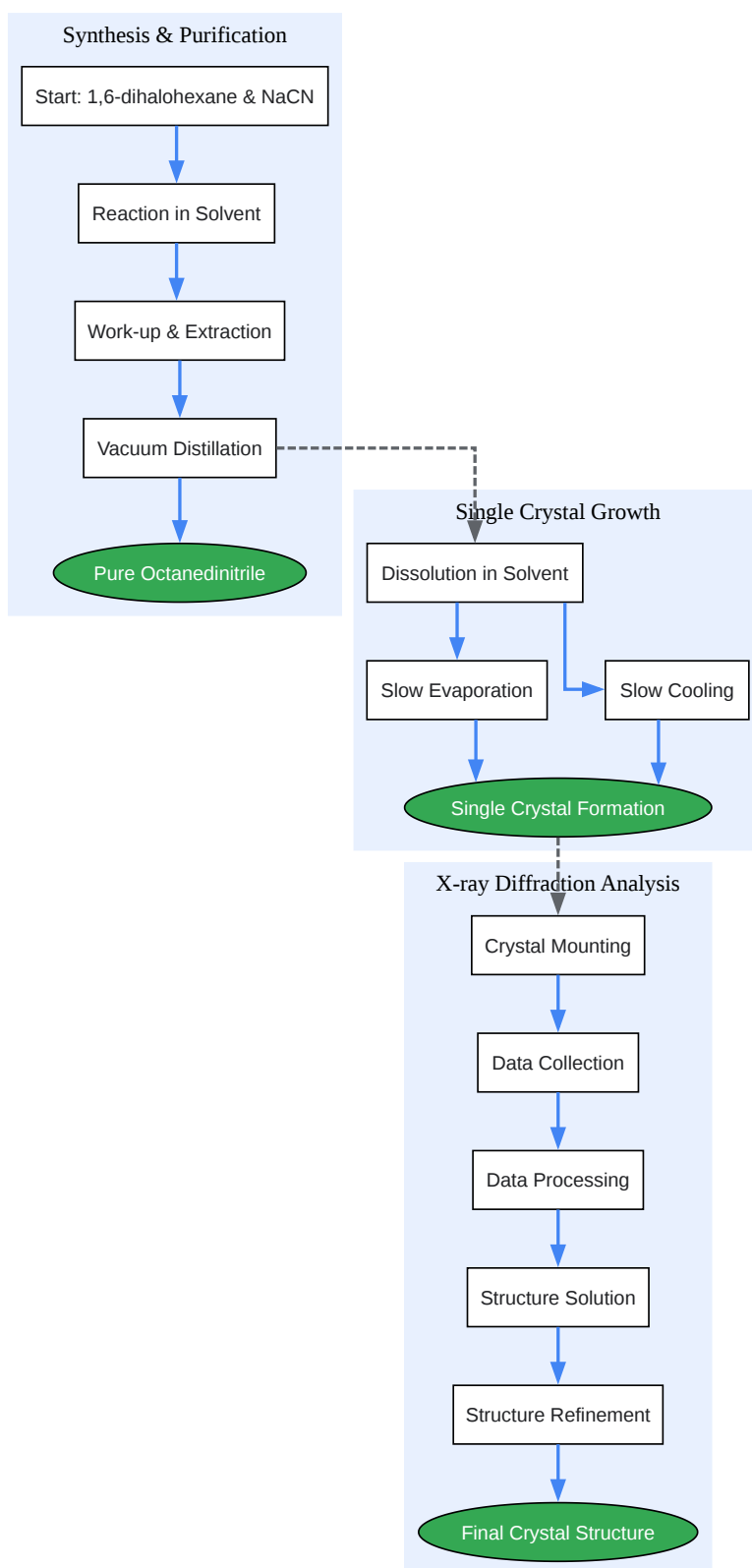
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

- A suitable single crystal of **octanedinitrile** is selected under a microscope and mounted on a goniometer head.
- The crystal is placed in the X-ray beam of the diffractometer.
- The diffractometer, equipped with a radiation source (e.g., Mo K α or Cu K α) and a detector, is used to collect a dataset of diffraction intensities.
- The unit cell parameters are determined from the positions of a set of reflections.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
- The collected data is then processed, which includes integration of the reflection intensities, and corrections for Lorentz and polarization effects, and absorption.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic positions, and their thermal parameters.

Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.



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Caption: Experimental workflow for **octanedinitrile** crystal structure determination.

This guide provides a foundational understanding of the crystal structure of **octanedinitrile** and the experimental procedures for its analysis. For more detailed information, researchers are encouraged to consult the original crystallographic data from the referenced databases.

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References

- 1. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
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